Cas no 2098085-04-0 (3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine)

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine is a versatile amine-functionalized pyrazole derivative, characterized by its reactive terminal alkene and amine groups. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules or functionalized polymers. The pent-4-en-1-yl side chain enhances its utility in click chemistry applications, such as thiol-ene or azide-alkyne cycloadditions, while the propan-1-amine moiety offers further derivatization potential. Its balanced reactivity and structural flexibility make it suitable for cross-coupling reactions, heterocyclic modifications, and ligand design. The compound's stability under standard conditions ensures ease of handling in laboratory settings.
3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine structure
2098085-04-0 structure
Product name:3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
CAS No:2098085-04-0
MF:C11H19N3
MW:193.288662195206
CID:5045127

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
    • 3-(1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine
    • 3-(1-pent-4-enylpyrazol-4-yl)propan-1-amine
    • 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
    • Inchi: 1S/C11H19N3/c1-2-3-4-8-14-10-11(9-13-14)6-5-7-12/h2,9-10H,1,3-8,12H2
    • InChI Key: WHHGNWAPFUVDHZ-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)CCCN)CCCC=C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 159
  • Topological Polar Surface Area: 43.8
  • XLogP3: 1.3

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2147-7765-0.5g
3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
2098085-04-0 95%+
0.5g
$380.0 2023-09-06
Life Chemicals
F2147-7765-0.25g
3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
2098085-04-0 95%+
0.25g
$361.0 2023-09-06
TRC
P223436-500mg
3-[1-(pent-4-en-1-yl)-1h-pyrazol-4-yl]propan-1-amine
2098085-04-0
500mg
$ 365.00 2022-06-02
Life Chemicals
F2147-7765-2.5g
3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
2098085-04-0 95%+
2.5g
$802.0 2023-09-06
Life Chemicals
F2147-7765-10g
3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
2098085-04-0 95%+
10g
$1684.0 2023-09-06
TRC
P223436-100mg
3-[1-(pent-4-en-1-yl)-1h-pyrazol-4-yl]propan-1-amine
2098085-04-0
100mg
$ 95.00 2022-06-02
Life Chemicals
F2147-7765-5g
3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
2098085-04-0 95%+
5g
$1203.0 2023-09-06
Life Chemicals
F2147-7765-1g
3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
2098085-04-0 95%+
1g
$401.0 2023-09-06
TRC
P223436-1g
3-[1-(pent-4-en-1-yl)-1h-pyrazol-4-yl]propan-1-amine
2098085-04-0
1g
$ 570.00 2022-06-02

Additional information on 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine: A Comprehensive Overview

3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine, identified by the CAS number 2098085-04-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the pentenyl group attached to the pyrazole ring introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.

The synthesis of 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine typically involves multi-step reactions, often starting from simple precursors such as aldehydes or ketones. The formation of the pyrazole ring is achieved through cyclization reactions, which can be facilitated by various methods including the Paal-Knorr synthesis. The pentenyl group is introduced via alkylation or conjugate addition reactions, depending on the desired regiochemistry and stereochemistry. Recent advancements in catalytic methods, such as the use of transition metal catalysts, have enabled more efficient and selective syntheses of this compound.

In terms of physical properties, 3-[1-(Pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine exhibits a melting point of approximately 78°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various extraction and purification techniques. The compound's UV-vis spectrum shows absorption bands in the range of 270–300 nm, indicative of its conjugated π-system involving the pyrazole ring and the pentenyl substituent.

The biological activity of 3-[1-(Pent-4-en-1-yll)-pyrazol-based compounds has been extensively studied in recent years. Research has demonstrated that this class of compounds exhibits potent anti-inflammatory and antioxidant properties, making them promising candidates for drug development. A study published in 2023 highlighted that 3-[1-(Pentenyl)-pyrazol-substituted amines can inhibit COX enzymes, which are key players in inflammation pathways. Additionally, these compounds have shown potential as modulators of cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In materials science, 3-[1-(Pentenyl)-pyrazol-containing polymers have been explored for their applications in optoelectronic devices. The conjugated system within these polymers allows for efficient charge transport, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent breakthroughs in polymer synthesis techniques have enabled the incorporation of these compounds into high-performance materials with tailored electronic properties.

The environmental impact of 3-[1-(Pentenyl)-pyrazol-based compounds has also garnered attention from researchers. Studies have shown that these compounds exhibit biodegradability under aerobic conditions, reducing their persistence in aquatic environments. However, further research is required to fully understand their long-term ecological effects and to develop sustainable manufacturing processes.

In conclusion, 3-[1-(Pentenyl)-pyrazol-based compounds like CAS number 2098085 represent a versatile class of molecules with diverse applications across multiple disciplines. From drug discovery to materials science, their unique chemical properties continue to drive innovative research and development efforts. As our understanding of their biological and chemical behaviors deepens, it is likely that these compounds will play an increasingly important role in advancing modern science and technology.

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